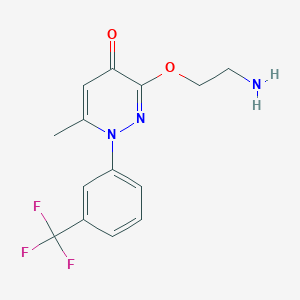

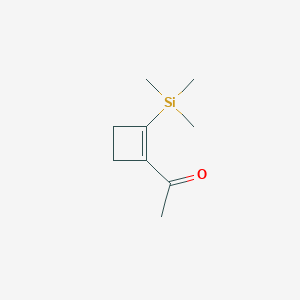

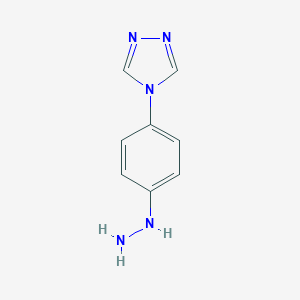

![molecular formula C12H13ClF3N B128609 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride CAS No. 66505-17-7](/img/structure/B128609.png)

1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride

Descripción general

Descripción

1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride is a biochemical compound with the molecular formula C12H13ClF3N . It is used for proteomics research .

Synthesis Analysis

A practical synthesis of CHF2-substituted 3-azabicyclo [3.1.0]hexanes was developed for the first time. The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, and mild conditions, as well as excellent functional group tolerance .Aplicaciones Científicas De Investigación

Synthesis Methods

Three-Component Synthesis : A novel synthesis method for 1-azabicyclo[3.1.0]hexane-3-ene derivatives involves a three-component reaction with aryl aldehydes, malononitrile, and hydroxylamine hydrochloride. This process is eco-friendly, efficient, and uses readily available materials (Ghorbani et al., 2016).

Suzuki-Miyaura and Chan-Evans-Lam Coupling : A method for synthesizing 1-heteroaryl-3-azabicyclo[3.1.0]hexanes via Suzuki-Miyaura and Chan-Evans-Lam coupling reactions of tertiary trifluoroborate salts. This approach is effective for a wide range of aryl and heteroaryl bromides and chlorides (Harris et al., 2017).

Pharmacological Research

Analgesic Agents : 1-Aryl-3-azabicyclo[3.1.0]hexanes, synthesized through hydride reduction, have shown significant analgesic potency in mouse and rat assays. Bicifadine, a derivative, has been noted for its potent analgesic properties and is undergoing clinical trials (Epstein et al., 1981).

Sigma Receptor Ligands : 1-Phenyl-3-azabicyclo[3.1.0]hexanes, developed as σ ligands, show moderate to high affinity for σ1 and σ2 receptors. Specific enantiomers exhibit higher affinity and selectivity for σ1 receptors, indicating potential pharmaceutical applications (Marrazzo et al., 2004).

Chemical and Structural Studies

Stereoselective Synthesis : Methods for stereoselective synthesis of cis and trans 2-substituted 1-phenyl-3-azabicyclo[3.1.0]hexanes have been developed, offering insights into the relative stereochemistry of these compounds (Bonnaud & Bigg, 1993).

Bioactive Compound Synthesis : Azabicyclo[3.1.0]hexane-1-ols serve as intermediates for the asymmetric synthesis of pharmacologically active products. Through selective rearrangement, these compounds can lead to pyrrolidinones and other biologically relevant structures (Jida et al., 2007).

Propiedades

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N.ClH/c13-12(14,15)9-3-1-8(2-4-9)11-5-10(11)6-16-7-11;/h1-4,10,16H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWBCYLBIWPIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC=C(C=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

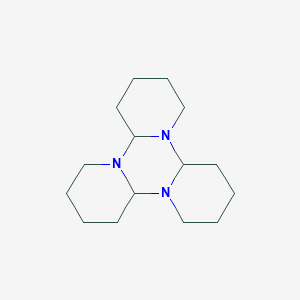

![1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128539.png)